molecular formula C16H28O4 B12056070 Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate

Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate

Cat. No.: B12056070
M. Wt: 284.39 g/mol
InChI Key: AXXTXZDFSADIJE-YRNVUSSQSA-N
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Description

Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is an organic compound that features a tetrahydropyranyl (THP) ether group. This compound is often used in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate typically involves the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . This reaction is carried out in a solvent like dichloromethane at ambient temperature. The resulting THP ether is then subjected to further reactions to introduce the nonenoate group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate undergoes various chemical reactions, including:

    Oxidation: The THP ether group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The nonenoate group can be reduced to form saturated esters.

    Substitution: The THP ether can be hydrolyzed under acidic conditions to regenerate the parent alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) is typical.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated esters.

    Substitution: Parent alcohol and 5-hydroxypentanal.

Scientific Research Applications

Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is utilized in various scientific research fields:

    Chemistry: As a protecting group for alcohols in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules and natural products.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate involves the formation of a stable THP ether, which protects the alcohol group from unwanted reactions. The THP group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar THP ring structure.

    2-(2-Propynyloxy)tetrahydro-2H-pyran: Another THP ether with an alkyne group.

    3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne: A THP ether with a propyne group.

Uniqueness

Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is unique due to its combination of a THP ether and a nonenoate group, which provides both stability and reactivity. This dual functionality makes it a valuable intermediate in complex organic syntheses.

Properties

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl (E)-9-(oxan-2-yloxy)non-2-enoate

InChI

InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3/b11-7+

InChI Key

AXXTXZDFSADIJE-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCCCCCOC1CCCCO1

Canonical SMILES

CCOC(=O)C=CCCCCCCOC1CCCCO1

Origin of Product

United States

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